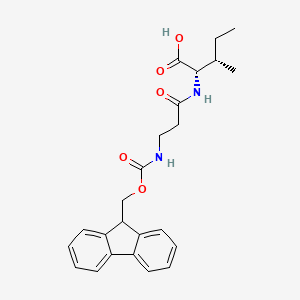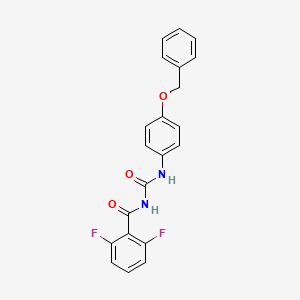
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, along with a phenylmethoxy group and a phenylamino carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- typically involves multiple steps, starting with the preparation of the 2,6-difluorobenzamide core. This can be achieved through the reaction of 2,6-difluoroaniline with benzoyl chloride under appropriate conditions. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, while the phenylamino carbonyl group can be added via a coupling reaction with the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine positions or the phenylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Applications De Recherche Scientifique
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, while the phenylmethoxy and phenylamino carbonyl groups contribute to its overall reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 2,6-difluoro-N-(((4-fluorophenyl)amino)carbonyl)-: This compound has a similar structure but with a fluorine atom instead of the phenylmethoxy group.
Benzamide, 2-methoxy-N-[[4-[[(1-methylethyl)amino]carbonyl]-: Another related compound with different substituents on the benzamide ring.
Uniqueness
Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine atoms and the phenylmethoxy group can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
70312-33-3 |
|---|---|
Formule moléculaire |
C21H16F2N2O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2,6-difluoro-N-[(4-phenylmethoxyphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C21H16F2N2O3/c22-17-7-4-8-18(23)19(17)20(26)25-21(27)24-15-9-11-16(12-10-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,24,25,26,27) |
Clé InChI |
IYEKVWVDGMIYIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


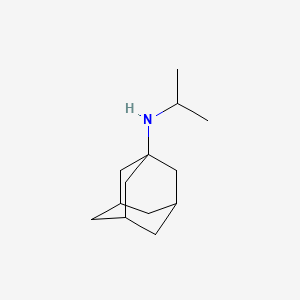
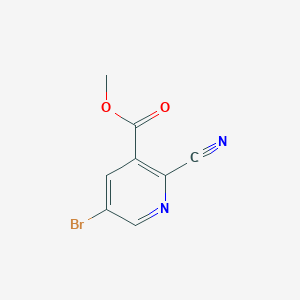
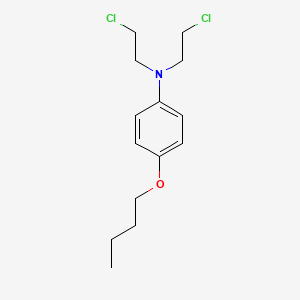
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
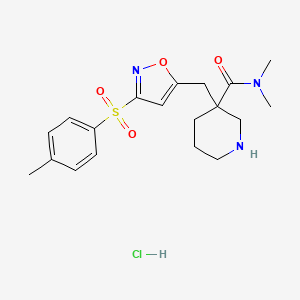
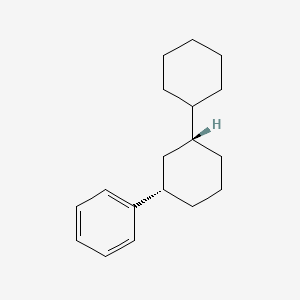
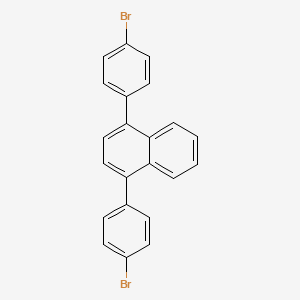

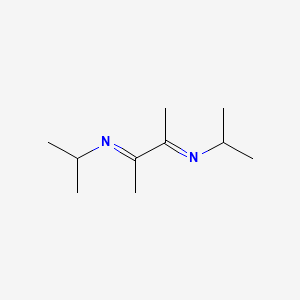
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
